![molecular formula C20H27N3O B10894783 [4-(2-Adamantyl)piperazino](4-pyridyl)methanone](/img/structure/B10894783.png)
[4-(2-Adamantyl)piperazino](4-pyridyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Adamantyl)piperazinomethanone is a complex organic compound that features a unique structure combining adamantane, piperazine, and pyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Adamantyl)piperazinomethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Adamantyl Derivative: The adamantane core is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Piperazine Coupling: The functionalized adamantane is then reacted with piperazine under suitable conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Pyridine Introduction: The resulting adamantyl-piperazine intermediate is further reacted with a pyridine derivative, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of 4-(2-Adamantyl)piperazinomethanone may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Adamantyl)piperazinomethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the adamantane or pyridine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(2-Adamantyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Medicine
In medicine, 4-(2-Adamantyl)piperazinomethanone is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a subject of interest in medicinal chemistry.
Industry
In the industrial sector, this compound is explored for its potential applications in material science. Its unique properties may contribute to the development of advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 4-(2-Adamantyl)piperazinomethanone involves its interaction with molecular targets such as receptors or enzymes. The adamantane moiety provides rigidity and hydrophobicity, while the piperazine and pyridine rings offer sites for hydrogen bonding and electrostatic interactions. These features enable the compound to bind to specific targets and modulate their activity, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Adamantyl)piperazinomethanol: A similar compound with a hydroxyl group instead of a methanone group.
4-(2-Adamantyl)piperazinoethanone: A compound with an ethanone group instead of a methanone group.
Uniqueness
4-(2-Adamantyl)piperazinomethanone is unique due to its specific combination of adamantane, piperazine, and pyridine moieties. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C20H27N3O |
---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
[4-(2-adamantyl)piperazin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C20H27N3O/c24-20(16-1-3-21-4-2-16)23-7-5-22(6-8-23)19-17-10-14-9-15(12-17)13-18(19)11-14/h1-4,14-15,17-19H,5-13H2 |
InChI-Schlüssel |
WHKHFTCTKHFRLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)C5=CC=NC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.